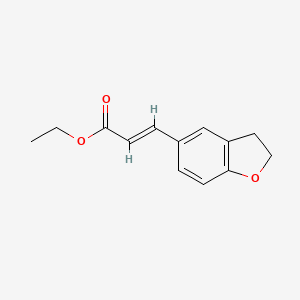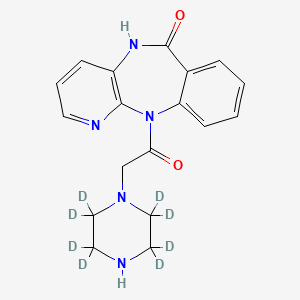
N-Desmethyl Pirenzepine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Pirenzepine-d8 (NDP-d8) is an important compound with a wide range of applications in scientific research. It is a derivative of the well-known drug, pirenzepine, and is used as a research tool in the study of muscarinic receptors. NDP-d8 has been used in a variety of experiments, including those related to receptor binding, signal transduction, and receptor pharmacology. NDP-d8 is a stable compound that is easily synthesized and has a number of advantages for use in laboratory experiments, as well as some limitations.
科学研究应用
N-Desmethyl Pirenzepine-d8 has been used in a variety of scientific research experiments. It has been used in receptor binding experiments to study the affinity of muscarinic receptors for different ligands. It has also been used in signal transduction experiments to study the mechanism of action of muscarinic receptors. In addition, N-Desmethyl Pirenzepine-d8 has been used in receptor pharmacology experiments to study the effects of muscarinic agonists and antagonists on receptor function.
作用机制
N-Desmethyl Pirenzepine-d8 acts as an agonist at muscarinic receptors. It binds to the receptor and activates the receptor, leading to downstream effects on signal transduction pathways. N-Desmethyl Pirenzepine-d8 is thought to act by binding to the allosteric site of the receptor, which is distinct from the orthosteric site that is typically bound by agonists.
Biochemical and Physiological Effects
The activation of muscarinic receptors by N-Desmethyl Pirenzepine-d8 leads to a number of biochemical and physiological effects. These effects include the activation of G proteins, the stimulation of adenylate cyclase, the stimulation of phosphoinositide hydrolysis, and the stimulation of calcium mobilization. These effects are thought to be mediated by the activation of downstream signaling pathways, such as the cAMP and phosphoinositide pathways.
实验室实验的优点和局限性
N-Desmethyl Pirenzepine-d8 has several advantages for use in laboratory experiments. It is a stable compound that is easily synthesized and can be stored for long periods of time. In addition, N-Desmethyl Pirenzepine-d8 has high selectivity for muscarinic receptors, making it an ideal tool for studying the effects of different ligands on receptor function. However, N-Desmethyl Pirenzepine-d8 also has some limitations. It is not as potent as other muscarinic agonists, and its effects are relatively short-lived.
未来方向
There are a number of potential future directions for research using N-Desmethyl Pirenzepine-d8. These include further studies on the mechanism of action of muscarinic receptors, studies on the effects of N-Desmethyl Pirenzepine-d8 on downstream signaling pathways, and studies on the effects of N-Desmethyl Pirenzepine-d8 on the expression of muscarinic receptors in different tissues. In addition, N-Desmethyl Pirenzepine-d8 could be used to study the effects of muscarinic agonists and antagonists on receptor function and to study the effects of different ligands on receptor binding. Finally, N-Desmethyl Pirenzepine-d8 could be used to study the effects of muscarinic agonists and antagonists on receptor trafficking.
合成方法
N-Desmethyl Pirenzepine-d8 is synthesized from pirenzepine via a two-step process. The first step involves the conversion of pirenzepine to its hydrochloride salt. This is done by treating pirenzepine with aqueous hydrochloric acid. The second step involves the reaction of the hydrochloride salt with diazomethane. This reaction yields N-Desmethyl Pirenzepine-d8, which can then be isolated and purified.
属性
IUPAC Name |
11-[2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16(12-22-10-8-19-9-11-22)23-15-6-2-1-4-13(15)18(25)21-14-5-3-7-20-17(14)23/h1-7,19H,8-12H2,(H,21,25)/i8D2,9D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKGDOFJFMYNIG-JNJBWJDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

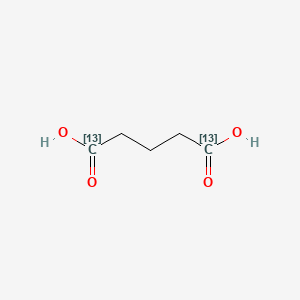
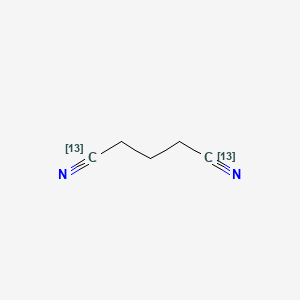
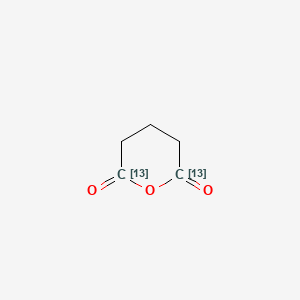
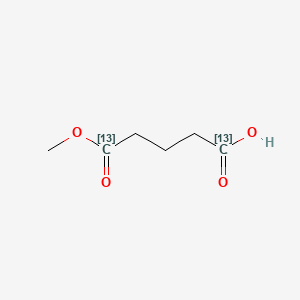
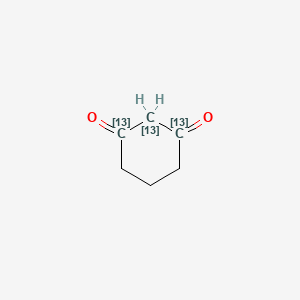
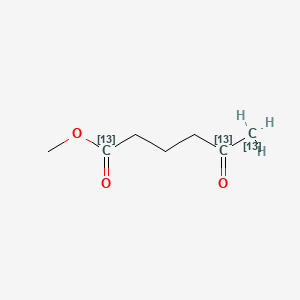
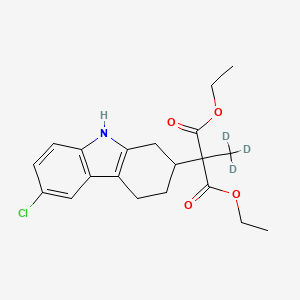

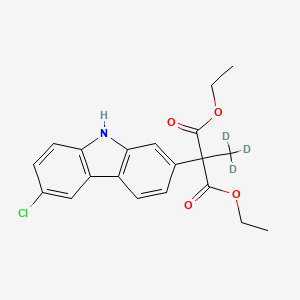

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)
